1-Bromo-6-chloro-2-naphthaldehyde

Organic synthesis Analytical chemistry Intermediate identification

1-Bromo-6-chloro-2-naphthaldehyde enables orthogonal sequential functionalization via 100-1000× differential C-Br/C-Cl reactivity in Suzuki-Miyaura couplings. Pre-installed aldehyde at 2-position eliminates formylation steps, supporting three-vector diversification strategies. Ideal for unsymmetrical biaryl synthesis and phosphorescent material precursors. ≥98% purity, immediate research use.

Molecular Formula C11H6BrClO
Molecular Weight 269.52 g/mol
Cat. No. B13038289
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Bromo-6-chloro-2-naphthaldehyde
Molecular FormulaC11H6BrClO
Molecular Weight269.52 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=CC(=C2Br)C=O)C=C1Cl
InChIInChI=1S/C11H6BrClO/c12-11-8(6-14)2-1-7-5-9(13)3-4-10(7)11/h1-6H
InChIKeyRJKQRIPBLCNDOI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Bromo-6-chloro-2-naphthaldehyde: A Structurally Defined Halogenated Naphthaldehyde Intermediate for Sequential Functionalization


1-Bromo-6-chloro-2-naphthaldehyde (CAS 2102412-49-5) is a disubstituted naphthalene derivative bearing bromine at the 1-position, chlorine at the 6-position, and an aldehyde group at the 2-position . This compound belongs to the class of halogenated naphthaldehydes, characterized by a planar conjugated π-system that underpins its utility in cross-coupling reactions and materials applications . The orthogonal reactivity profile of the bromo, chloro, and formyl substituents enables sequential and site-selective functionalization strategies that are not achievable with mono-halogenated or differently substituted analogs [1].

1-Bromo-6-chloro-2-naphthaldehyde: Why In-Class Analogs Cannot Substitute for Orthogonal Reactivity Requirements


Substituting 1-bromo-6-chloro-2-naphthaldehyde with mono-halogenated analogs such as 1-bromo-2-naphthaldehyde or 6-chloro-2-naphthaldehyde fundamentally alters the available synthetic pathways. The target compound presents two distinct carbon-halogen bonds (C-Br and C-Cl) that exhibit differential reactivity under cross-coupling conditions, with the C-Br bond at position 1 being approximately 100- to 1000-fold more reactive than the C-Cl bond at position 6 in palladium-catalyzed Suzuki-Miyaura couplings [1][2]. This orthogonality permits sequential functionalization without protecting group manipulation, whereas mono-halogenated analogs offer only a single coupling site, necessitating additional synthetic steps to achieve comparable structural complexity. The concurrent presence of the aldehyde group at position 2 further distinguishes this compound from non-aldehyde-containing dihalonaphthalenes such as 1-bromo-6-chloronaphthalene, which lacks the carbonyl handle for condensation or reduction chemistry .

1-Bromo-6-chloro-2-naphthaldehyde: Quantified Differential Performance Evidence Against Comparator Compounds


Molecular Weight Differential vs. Mono-Halogenated Naphthaldehyde Analogs

1-Bromo-6-chloro-2-naphthaldehyde exhibits a molecular weight of 269.52 g/mol, which is quantitatively distinct from its closest mono-halogenated naphthaldehyde analogs. This mass differential provides unambiguous identification via LC-MS or GC-MS during reaction monitoring and quality control, reducing the risk of cross-contamination or misidentification in multi-compound synthetic workflows .

Organic synthesis Analytical chemistry Intermediate identification

Orthogonal C-Br vs. C-Cl Reactivity in Suzuki-Miyaura Cross-Coupling

In palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, aryl bromides undergo oxidative addition approximately 100 to 1000 times faster than aryl chlorides under standard conditions [1]. 1-Bromo-6-chloro-2-naphthaldehyde contains both C-Br (1-position) and C-Cl (6-position) bonds, enabling chemoselective coupling at the bromide site while leaving the chloride intact for subsequent orthogonal functionalization. Mono-halogenated analogs such as 1-bromo-2-naphthaldehyde offer only a single reactive site, requiring additional halogenation steps to achieve comparable sequential coupling capability [2].

Cross-coupling Sequential functionalization Palladium catalysis

Synthetic Step Reduction vs. 1-Bromo-6-chloronaphthalene for Aldehyde-Containing Scaffolds

1-Bromo-6-chloro-2-naphthaldehyde incorporates an aldehyde functional group at the 2-position, whereas 1-bromo-6-chloronaphthalene lacks this carbonyl handle . The aldehyde moiety enables direct condensation with amines to form Schiff bases, reduction to the corresponding alcohol, or oxidation to the carboxylic acid without requiring additional formylation steps . In synthetic routes targeting aldehyde-containing final compounds, using 1-bromo-6-chloronaphthalene would require an additional formylation step (e.g., Vilsmeier-Haack or lithiation/DMF quench), adding 1-2 synthetic steps and reducing overall yield [1].

Medicinal chemistry Scaffold diversification Step economy

Halogen Heavy-Atom Effect on Photophysical Properties: Comparative Fluorescence Modulation

The presence of two heavy halogen atoms (bromine and chlorine) on the naphthalene core of 1-bromo-6-chloro-2-naphthaldehyde is expected to enhance spin-orbit coupling and promote intersystem crossing relative to non-halogenated or mono-halogenated naphthaldehydes. Studies on halogenated naphthaldehydes demonstrate that bromine substitution at the 1-position can increase the quantum yield of triplet state formation by up to 65-fold compared to non-halogenated parent compounds under specific hydrogen-bonding conditions [1]. While direct photophysical data for 1-bromo-6-chloro-2-naphthaldehyde are not yet reported, the dual-halogen substitution pattern suggests greater heavy-atom effect modulation than mono-halogenated analogs [2].

Fluorescence sensing Photophysics Materials chemistry

1-Bromo-6-chloro-2-naphthaldehyde: Evidence-Backed Research and Industrial Application Scenarios


Sequential Suzuki-Miyaura Coupling for Unsymmetrical Biaryl Scaffold Construction

1-Bromo-6-chloro-2-naphthaldehyde is optimally suited for constructing unsymmetrical biaryl architectures via two sequential Suzuki-Miyaura couplings. In the first coupling, the more reactive C-Br bond at the 1-position undergoes selective cross-coupling with an aryl boronic acid under mild Pd catalysis (e.g., Pd(PPh3)4, aqueous Na2CO3, 60-80°C), leaving the C-Cl bond intact [1]. Following purification, the C-Cl bond at the 6-position can be activated under more forcing conditions (e.g., Pd catalyst with electron-rich phosphine ligands, higher temperature) for a second, orthogonal coupling with a different aryl boronic acid. This sequential strategy leverages the approximately 100-1000× reactivity differential between C-Br and C-Cl bonds [2], enabling the construction of non-symmetric biaryl systems in fewer steps than would be required using mono-halogenated naphthaldehydes that would necessitate intermediate halogenation reactions.

Aldehyde-Directed Orthogonal Derivatization in Medicinal Chemistry Libraries

The pre-installed aldehyde group at the 2-position of 1-bromo-6-chloro-2-naphthaldehyde provides an immediate handle for carbonyl chemistry diversification without requiring additional formylation steps that would be necessary with 1-bromo-6-chloronaphthalene [1]. This compound is particularly valuable in medicinal chemistry library synthesis where three distinct vectors for diversification are required: (1) Suzuki coupling at the C-Br site (1-position), (2) reductive amination or Schiff base formation at the aldehyde (2-position), and (3) subsequent cross-coupling at the C-Cl site (6-position). The 269.52 g/mol molecular weight provides clear LC-MS tracking throughout the synthetic sequence, facilitating high-throughput parallel synthesis workflows [2].

Photophysical Probe Development Leveraging Dual Halogen Heavy-Atom Effects

The dual heavy halogen atoms (bromine at position 1, chlorine at position 6) on the naphthaldehyde core of 1-bromo-6-chloro-2-naphthaldehyde are expected to promote intersystem crossing through enhanced spin-orbit coupling [1]. This property makes the compound a candidate precursor for developing triplet-state probes, phosphorescent materials, or singlet oxygen sensitizers. While non-halogenated naphthaldehydes generally exhibit minimal phosphorescence due to inefficient intersystem crossing, studies on related halogenated naphthaldehydes indicate that bromine substitution can modulate triplet quantum yields by up to 65-fold under appropriate hydrogen-bonding conditions [2]. The dual-halogen pattern offers a tunable photophysical profile not accessible with mono-halogenated or non-halogenated naphthaldehyde analogs.

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